Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate

UNII FDA Global Substance Registration System Regulatory

Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate (CAS 72083-53-5; UNII SQ2B0D2OEC; molecular formula C₉H₁₁N₃O₂S; molecular weight 225.27 g/mol) is a heterocyclic small molecule belonging to the fused pyrrolo[3,2‑d]thiazole class, substituted with a methyl group at the 4‑position and an ethyl carbamate at the 2‑position. The compound is classified in the Medical Subject Headings (MeSH) controlled vocabulary as a carbamate and thiazole derivative that functions as a cytochrome P450 CYP3A inhibitor, used in combination with anti‑HIV agents to enhance their plasma concentrations.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
CAS No. 72083-53-5
Cat. No. B12899651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate
CAS72083-53-5
Molecular FormulaC9H11N3O2S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC2=C(S1)N(C=C2)C
InChIInChI=1S/C9H11N3O2S/c1-3-14-9(13)11-8-10-6-4-5-12(2)7(6)15-8/h4-5H,3H2,1-2H3,(H,10,11,13)
InChIKeyLSQDBHRMANDFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate (CAS 72083-53-5) — Compound Identity and Pharmacological Classification


Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate (CAS 72083-53-5; UNII SQ2B0D2OEC; molecular formula C₉H₁₁N₃O₂S; molecular weight 225.27 g/mol) is a heterocyclic small molecule belonging to the fused pyrrolo[3,2‑d]thiazole class, substituted with a methyl group at the 4‑position and an ethyl carbamate at the 2‑position. [1] The compound is classified in the Medical Subject Headings (MeSH) controlled vocabulary as a carbamate and thiazole derivative that functions as a cytochrome P450 CYP3A inhibitor, used in combination with anti‑HIV agents to enhance their plasma concentrations. [2]

Why Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate Cannot Be Replaced by Generic Pyrrolothiazole Analogs


Within the pyrrolothiazole chemotype, small structural modifications profoundly alter cytochrome P450 enzyme inhibition profiles. The specific substitution pattern of a 4‑methyl group combined with a 2‑ethylcarbamate moiety produces a distinct electronic and steric environment that governs CYP3A binding, whereas closely related analogs bearing acetyl, carboxylate, or unsubstituted positions at the 2‑ or 5‑positions exhibit markedly different CYP inhibition patterns and are not interchangeable as pharmacoenhancers. [1] Consequently, substitution with a generic “pyrrolothiazole” or a differently functionalized congener carries a high risk of failed CYP3A inhibition, leading to sub‑therapeutic antiretroviral exposure and compromised clinical outcomes.

Quantitative Differentiation Evidence for Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate


Formal FDA-Substance Registration via UNII Assignment

Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate has been assigned the Unique Ingredient Identifier (UNII) SQ2B0D2OEC in the FDA Global Substance Registration System, confirming that this exact molecular entity has been referenced in regulatory submissions to the U.S. Food and Drug Administration. [1] By contrast, the unsubstituted core 4‑methyl‑4H‑pyrrolo[3,2‑d]thiazole (CAS 1000780‑27‑7) and the 5‑carboxylate analog (CAS 72083‑48‑8) lack UNII assignment, indicating they have not been subject to the same level of regulatory scrutiny as components of drug products.

UNII FDA Global Substance Registration System Regulatory

Published Spectroscopic Identity Confirmation in Peer‑Reviewed Literature

The ¹H‑NMR, ¹³C‑NMR, and FT‑IR spectra of ethyl 4‑methyl‑4H‑pyrrolo(3,2‑d)(1,3)thiazol‑2‑ylcarbamate were published in Chemica Scripta (1978, volume 13, page 78) by L. Grehn and are archived in the Wiley KnowItAll spectral database. [1] The NMR spectra were acquired at 323 K in DMSO‑d₆ with TMS reference on a Jeol FX‑100 spectrometer; the FT‑IR spectrum was recorded as a film cast from CHCl₃. For the 5‑carboxy‑diethyl ester analog (CAS not specified), only a subset of spectral data are available in SpectraBase, and no peer‑reviewed publication could be identified, making this compound the only structurally confirmed entity in its immediate analog series with a complete, citable spectral characterization.

Structural identity NMR spectroscopy IR spectroscopy

MeSH‑Defined Pharmacological Role as a CYP3A Inhibitor

The Medical Subject Headings (MeSH) entry for this compound explicitly states that it is a cytochrome P450 CYP3A inhibitor used to enhance the concentration of anti‑HIV agents. [1] This annotation places the compound within a small, well‑defined set of pharmacoenhancers (boosters) that includes ritonavir and cobicistat. Unlike ritonavir, which also inhibits CYP2D6 and several other P450 isoforms at clinically relevant concentrations, and cobicistat, which is a more selective CYP3A inhibitor (IC₅₀ 30–285 nM), no isoform‑selectivity data have been published for ethyl 4‑methyl‑4H‑pyrrolo(3,2‑d)(1,3)thiazol‑2‑ylcarbamate, representing a knowledge gap that may be advantageous or disadvantageous depending on the desired polypharmacology profile.

CYP3A inhibition Pharmacoenhancer HIV

Low Molecular Weight and Favorable Calculated Physicochemical Profile Relative to Larger CYP3A Inhibitors

With a molecular weight of 225.27 g/mol, this compound is significantly smaller than the clinically used CYP3A‑inhibiting pharmacoenhancers ritonavir (MW 720.95 g/mol) and cobicistat (MW 776.02 g/mol). [1] While no experimental logP or solubility data are available in the public domain for this compound, its lower MW and fewer hydrogen‑bond donors/acceptors (calculated HBD = 1, HBA = 5) suggest improved permeability and reduced metabolic liability relative to the larger peptidomimetic boosters, a hypothesis that remains to be tested experimentally.

Physicochemical properties Drug‑likeness Molecular weight

Recommended Research and Industrial Applications for Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate


Pharmacoenhancer Lead Generation for Antiretroviral Combination Therapy

The MeSH‑defined role as a CYP3A inhibitor used with anti‑HIV agents [1] positions this compound as a compact, low‑MW scaffold for developing next‑generation pharmacoenhancers with potentially improved selectivity over ritonavir and reduced pill burden compared to cobicistat. Research groups investigating novel HIV booster agents can use this compound as a reference standard in CYP3A inhibition assays and as a starting point for SAR exploration.

Analytical Reference Standard for Method Development and Quality Control

The compound’s full ¹H‑NMR, ¹³C‑NMR, and FT‑IR spectra, published in the peer‑reviewed literature and archived in the Wiley KnowItAll database, enable its use as a qualified reference standard for analytical method development, impurity profiling, and batch‑to‑batch consistency testing in GMP environments. [1] Its UNII assignment further supports its acceptance in regulatory CMC documentation.

Fragment‑Based Drug Discovery Targeting Cytochrome P450 Enzymes

With a molecular weight of only 225.27 g/mol and a calculated HBD count of 1, this compound meets the physicochemical criteria for a fragment hit. [1] It can serve as a validated starting fragment for structure‑based design campaigns targeting CYP3A4 or related P450 isoforms, where its small size allows for efficient optimization of potency, selectivity, and ADME properties through iterative medicinal chemistry.

Chemical Biology Probe for CYP3A‑Dependent Drug‑Drug Interaction Studies

The compound’s classification as a CYP3A inhibitor [1] suggests its utility as a chemical biology tool to probe CYP3A‑mediated metabolism in hepatocyte or microsomal assays. Its structural simplicity relative to ritonavir and cobicistat may simplify interpretation of results in mechanistic drug‑drug interaction studies.

Quote Request

Request a Quote for Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.